molecular formula C9H7BrN2 B1395774 4-Bromo-1-phenyl-1H-imidazole CAS No. 1246555-43-0

4-Bromo-1-phenyl-1H-imidazole

Cat. No.: B1395774
CAS No.: 1246555-43-0
M. Wt: 223.07 g/mol
InChI Key: PYCHREPCYDQKIQ-UHFFFAOYSA-N
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Description

4-Bromo-1-phenyl-1H-imidazole is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond. The presence of a bromine atom at the 4-position of the imidazole ring adds to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-phenyl-1H-imidazole typically involves the bromination of 1-phenyl-1H-imidazole. This can be achieved through various methods, including the use of bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-phenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while coupling reactions can produce biaryl or diaryl imidazole derivatives .

Scientific Research Applications

4-Bromo-1-phenyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-phenyl-1H-imidazole is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical and biological studies .

Properties

IUPAC Name

4-bromo-1-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCHREPCYDQKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-1H-imidazole (500 mg, 3.4 mmol, 1 eq), phenylboronic acid (830 mg, 6.8 mmol, 2 eq), anhydrous cupric acetate (926 mg, 5.1 mmol), activated 4 Å molecular sieves (2 g) and pyridine (0.3 ml) were combined in dichloromethane (20 ml) and stirred for 2 days in the presence of air. The reaction mass was then filtered through Celite, washed with methanol, and concentrated and purified by silica gel chromatography (eluent 15% ethyl acetate/hexane) to afforded yellowish sticky solid 4-bromo-1-phenyl-1H-imidazole (200 mg, 26%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
830 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cupric acetate
Quantity
926 mg
Type
reactant
Reaction Step Three
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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